

What is the chemical structure of Mutabiloside?

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Compound of Interest		
Compound Name:	Mutabiloside	
Cat. No.:	B12362754	Get Quote

Mutabiloside: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as **Mutabiloside**. Due to the limited availability of published peer-reviewed literature on this compound, this document primarily focuses on its chemical structure and predicted properties based on available database information. At present, detailed experimental protocols for its isolation, synthesis, and characterization, as well as comprehensive data on its biological activities and associated signaling pathways, are not available in the public domain.

Chemical Structure and Properties

Mutabiloside is a complex organic molecule with the systematic IUPAC name 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one[1]. Its chemical structure is characterized by a central furanone ring linked to a long aliphatic chain containing two tetrahydrofuran rings and multiple hydroxyl groups.

A 2D representation of the chemical structure of **Mutabiloside** is provided below:



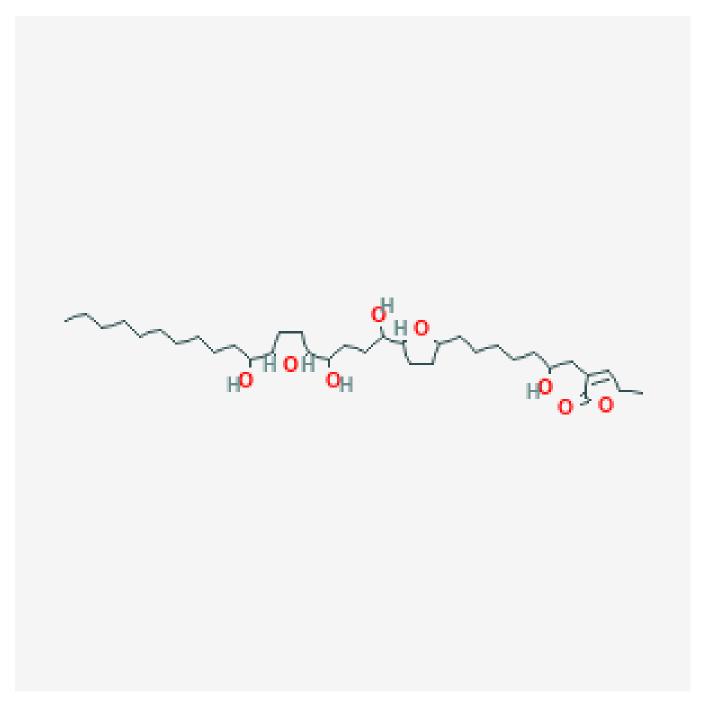


Figure 1. 2D Chemical Structure of **Mutabiloside**.

Quantitative chemical data for **Mutabiloside**, as available from public chemical databases, is summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C35H62O8	PubChem[1]
Molecular Weight	610.9 g/mol	PubChem[1]
Exact Mass	610.44446893 Da	PubChem[1]
CAS Number	189747-98-6	PubChem[1]
Predicted XLogP3	7.1	PubChem
Predicted Hydrogen Bond Donors	4	PubChem
Predicted Hydrogen Bond Acceptors	8	PubChem
Predicted Rotatable Bond Count	22	PubChem

Table 1. Summary of Chemical Properties of **Mutabiloside**.

Experimental Data and Protocols

As of the date of this document, a thorough search of scientific literature and chemical databases has not yielded any published experimental protocols for the isolation, chemical synthesis, or biological testing of **Mutabiloside**. Information regarding its natural source, if any, is also not documented.

Spectroscopic data, which is crucial for the definitive identification and structural elucidation of a chemical compound, is not publicly available. This includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: No published 1H or 13C NMR data could be located.
- Mass Spectrometry (MS): While predicted mass-to-charge ratios for various adducts are computationally available, no experimental mass spectrometry data has been found in the literature.



Biological Activity and Signaling Pathways

There is currently no information available in peer-reviewed scientific literature regarding the biological activity of **Mutabiloside**. Consequently, no signaling pathways associated with its potential mechanism of action have been identified or proposed.

Logical Relationship Diagram

Due to the absence of experimental data on the biological effects and mechanism of action of **Mutabiloside**, a signaling pathway diagram cannot be constructed. However, a logical workflow for the future investigation of this compound can be proposed.



Proposed Research Workflow for Mutabiloside Chemical Characterization Isolation from Natural Source or Chemical Synthesis

Structural Elucidation (NMR, MS, X-ray) Biological Screening In Vitro Bioactivity Screening (e.g., cytotoxicity, enzyme inhibition) Identification of Biological 'Hits' Mechanism of Action Studies Target Identification and Validation Signaling Pathway Analysis

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Caption: Proposed research workflow for the characterization of **Mutabiloside**.

Conclusion



Mutabiloside is a chemically defined entity with a known structure and basic computed properties. However, there is a significant lack of published scientific research on this compound. The absence of experimental data on its isolation, synthesis, spectroscopic properties, and biological activity prevents a more in-depth technical analysis. The information presented in this guide is based solely on the data available in public chemical databases. Further research, as outlined in the proposed workflow, is necessary to elucidate the chemical and biological characteristics of **Mutabiloside**. This would be a prerequisite for any consideration in drug development or other scientific applications.

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References

- 1. 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one | C35H62O8 | CID 10371554 PubChem [pubchem.ncbi.nlm.nih.gov]
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